![molecular formula C9H8N2O3 B598355 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester CAS No. 1204475-92-2](/img/structure/B598355.png)
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a pyrazole ring fused to a pyridine ring, which can result in different reactivity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting properties that make it suitable for targeted applications in research and industry.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester (CAS No. 58563191) is a compound of significant interest due to its diverse biological activities. This compound belongs to the pyrrolopyridine family, which has been recognized for its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 178.17 g/mol
- CAS Number : 58563191
Biological Activity Overview
The biological activities of 1H-Pyrrolo[2,3-b]pyridine derivatives have been extensively studied. Key areas of activity include:
- Inhibition of Phosphodiesterases (PDEs) : Certain derivatives exhibit selective inhibition of PDE4B, which is implicated in inflammatory responses and central nervous system (CNS) disorders. For instance, a study highlighted that a derivative showed significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions .
- Antitumor Activity : Compounds within this class have been evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are often overexpressed in various cancers. One study reported that specific derivatives demonstrated potent inhibitory effects against FGFR1, FGFR2, and FGFR3, suggesting their potential as anticancer agents .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating pathways associated with neuroinflammation and neuronal survival. This is particularly relevant in the context of neurodegenerative diseases .
The mechanisms through which 1H-Pyrrolo[2,3-b]pyridine derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : By targeting PDEs, these compounds can alter intracellular cAMP levels, influencing various signaling pathways involved in inflammation and cell proliferation.
- Receptor Modulation : Interaction with FGFRs can disrupt aberrant signaling pathways in tumor cells, leading to reduced proliferation and increased apoptosis.
- Anti-inflammatory Action : The ability to inhibit TNF-α release highlights the anti-inflammatory potential of these compounds, making them candidates for treating inflammatory conditions.
Case Studies
Several studies have focused on the biological evaluation of this compound and its derivatives:
- Study on PDE4B Inhibition : A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated for their PDE4B inhibitory activity. The most potent compound showed significant efficacy in reducing inflammatory cytokine levels in vitro .
- FGFR Inhibition Study : Research demonstrated that specific derivatives could effectively inhibit FGFR signaling pathways in cancer cell lines. These findings suggest that these compounds could serve as lead candidates for further development in cancer therapy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 3-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-7(12)5-3-2-4-10-8(5)11-6/h2-4,12H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSZBJORGQCXGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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